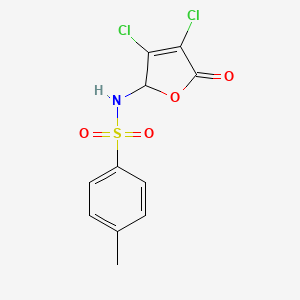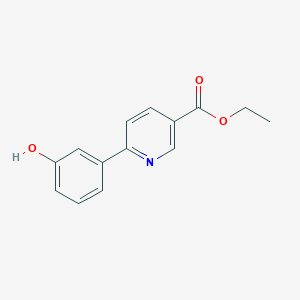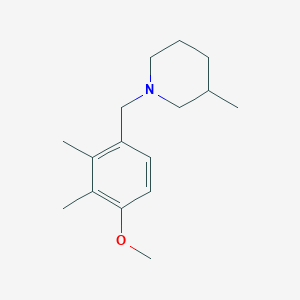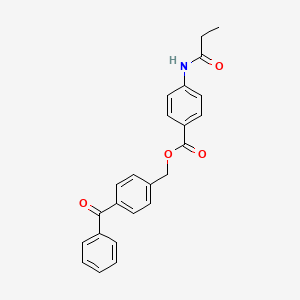![molecular formula C13H12N2O5S2 B5211833 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid](/img/structure/B5211833.png)
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the sulfonamide and benzoic acid groups. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as 2-aminothiophene and 2-thiophenecarboxylic acid.
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties, such as salicylic acid and p-aminobenzoic acid.
Uniqueness
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is unique due to its combination of a thiophene ring, a sulfonamide group, and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-8(7-21-11)22(19,20)15-10-5-3-2-4-9(10)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXSSRRECUVLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)


![[3-(4-Methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B5211777.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)
![5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B5211850.png)

